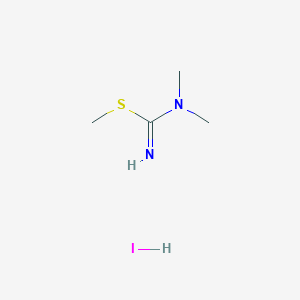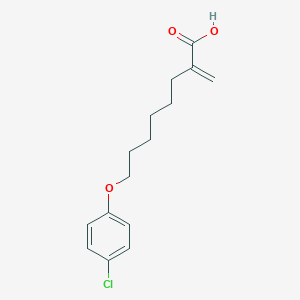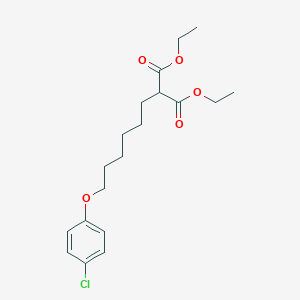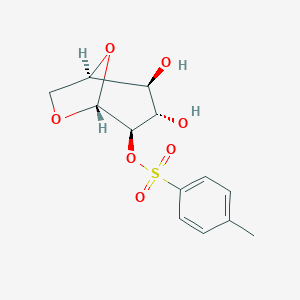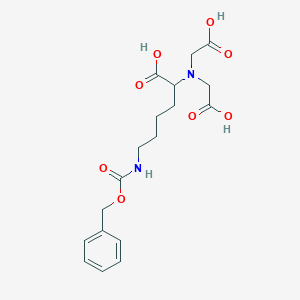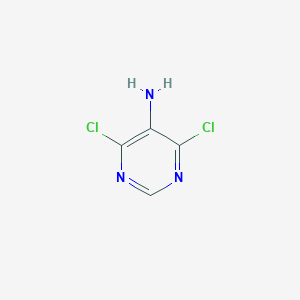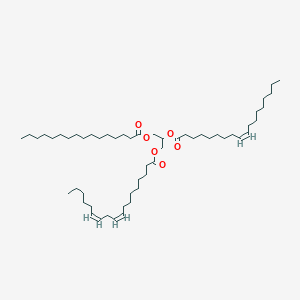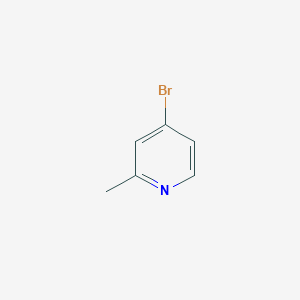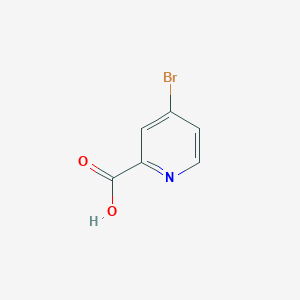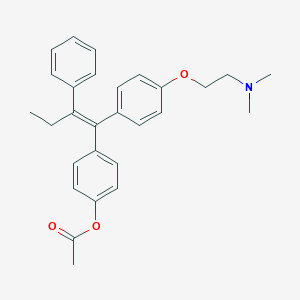
(E)-4-Acetoxy-Tamoxifen
Übersicht
Beschreibung
(E)-4-Acetoxy Tamoxifen (4-OHT) is a synthetic anti-estrogen drug that has been used for decades to treat hormone-sensitive breast cancer. It is derived from the hormone tamoxifen, which is a selective estrogen receptor modulator (SERM). 4-OHT has a number of unique properties that make it a valuable tool for researchers in the field of endocrinology, as well as for medical practitioners who are treating breast cancer patients.
Wissenschaftliche Forschungsanwendungen
Behandlung von Brustkrebs
Tamoxifen ist ein weit verbreitetes, oral verabreichtes Anti-Östrogen-Medikament zur hormonellen Behandlung von östrogenrezeptor-positivem Brustkrebs, der 70 % aller Brustkrebs-Subtypen ausmacht . Es wurde gezeigt, dass es die mitogene Wirkung von 17β-Östradiol blockiert und chemo-präventive Eigenschaften in einem chemisch induzierten Brustkrebs-Rattenmodell zeigt .
Prävention von Brustkrebs
Tamoxifen wurde zur Prävention von Brustkrebs eingesetzt. Die chemo-präventiven und onko-protektiven Wirkungen von Tamoxifen in Kombination mit den möglichen Wirkungen von Vitamin E können die Antikrebswirkungen von Tamoxifen verändern . Daher verdienen Methoden, die eine individuell gestaltete, ernährungsphysiologische Intervention für Patientinnen mit Brustkrebs beinhalten, eine weitere Berücksichtigung .
Risiko für Gebärmutterkrebs
In einer Meta-Analyse von 21.457 Patientinnen mit frühem Brustkrebs aus 20 Studien, die etwa 5 Jahre adjuvante Tamoxifen-Anwendung mit keiner Tamoxifen-Anwendung verglichen, fand die Early Breast Cancer Trialists’ Collaborative Group ein Rate-Ratio von 2,40 (SE, 0,32) für Gebärmutterkrebs bei Tamoxifen-Anwenderinnen aller Altersgruppen .
Sensibilisierung von Zellen gegenüber Methotrexat
Berichte deuten darauf hin, dass die Reduktion von mTOR dazu beitragen kann, Zellen gegenüber Methotrexat zu sensibilisieren . Dies könnte eine potenzielle neue Anwendung von Tamoxifen im Bereich der Krebsbehandlung darstellen.
Evolution von Tamoxifen
Tamoxifen hat die Landschaft der Brustkrebsbehandlung und -prävention seit seiner Einführung in den späten 1960er Jahren verändert . Es wurde zur Behandlung der ersten Wahl für praktisch alle klinischen Situationen, aber das Aufkommen von gut verträglichen Aromatase-Inhibitoren der dritten Generation und selektiven Östrogenrezeptor-Degradern (SERDs) hat zu einem Rückgang der Anwendung von Tamoxifen in den meisten Fällen geführt .
Zukunft von Tamoxifen
Dieser Rückgang könnte sich verstärken, wenn die Entwicklung von oralen selektiven Östrogenrezeptor-Down-Regulatoren (SERDs) erfolgreich ist, obwohl Tamoxifen auf der Liste der unentbehrlichen Arzneimittel der WHO verbleibt . Dies deutet darauf hin, dass Tamoxifen auch in Zukunft eine bedeutende Rolle bei der Behandlung von Brustkrebs spielen wird.
Wirkmechanismus
Target of Action
(E)-4-Acetoxy Tamoxifen, a derivative of Tamoxifen, primarily targets the Estrogen Receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells . Tamoxifen is a selective estrogen receptor modulator used to treat estrogen receptor positive breast cancer .
Mode of Action
Tamoxifen competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells . It leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the growth stimulus for cancer cells .
Biochemical Pathways
Tamoxifen’s action affects several biochemical pathways. It has been shown to modify the pH on intracellular vacuoles in infected macrophages, with a beneficial effect in controlling the infection by intracellular parasites . Additionally, tamoxifen can activate ERα36, which in turn activates MAPK, AKT, and other signaling pathways, leading to tamoxifen resistance .
Pharmacokinetics
The pharmacokinetic parameters of Tamoxifen, such as bioavailability, half-life, distribution, and excretion, play a primary role in its therapeutic efficacy . Following oral administration, approximately 65% of the administered dose is excreted in feces over a 2-week period, mainly as polar conjugates . Unchanged tamoxifen and unconjugated metabolites account for less than 30% of the fecal radioactivity .
Result of Action
The result of Tamoxifen’s action is the inhibition of cell viability (regular or estrogen-induced) by inducing cell-death machinery . This leads to a decrease in tumor growth and a reduction in the risk of invasive breast cancer .
Action Environment
The action, efficacy, and stability of Tamoxifen can be influenced by environmental factors. For instance, Pomegranate fruit extracts (PFEs) have been shown to enhance the action of Tamoxifen in both sensitive and Tamoxifen-resistant MCF-7 cells . This suggests that dietary and environmental factors can play a significant role in the effectiveness of Tamoxifen treatment .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(E)-4-Acetoxy Tamoxifen plays a crucial role in various biochemical reactions, particularly those involving estrogen receptors. It interacts with enzymes such as cytochrome P450 enzymes, including CYP2D6 and CYP3A4, which are responsible for its metabolism. The compound binds to estrogen receptors, modulating their activity and influencing the expression of estrogen-responsive genes. Additionally, (E)-4-Acetoxy Tamoxifen interacts with proteins such as sex hormone-binding globulin (SHBG), affecting its levels and activity .
Cellular Effects
(E)-4-Acetoxy Tamoxifen exerts significant effects on various cell types, particularly breast cancer cells. It influences cell function by modulating cell signaling pathways, including the estrogen receptor signaling pathway. This modulation leads to changes in gene expression, affecting cellular processes such as proliferation, apoptosis, and differentiation. In breast cancer cells, (E)-4-Acetoxy Tamoxifen inhibits cell growth and induces apoptosis, thereby exerting its anti-cancer effects .
Molecular Mechanism
The molecular mechanism of (E)-4-Acetoxy Tamoxifen involves its binding to estrogen receptors, where it acts as an antagonist in breast tissue. This binding inhibits the transcriptional activity of estrogen-responsive genes, leading to reduced cell proliferation and increased apoptosis. Additionally, (E)-4-Acetoxy Tamoxifen can influence the activity of various enzymes, including cytochrome P450 enzymes, which play a role in its metabolism and the formation of active metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-4-Acetoxy Tamoxifen can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (E)-4-Acetoxy Tamoxifen remains stable under certain conditions, but its degradation products can also have biological activity. Long-term exposure to (E)-4-Acetoxy Tamoxifen in vitro and in vivo has been associated with sustained anti-proliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of (E)-4-Acetoxy Tamoxifen vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, (E)-4-Acetoxy Tamoxifen can cause adverse effects, including hepatotoxicity and reproductive toxicity. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
(E)-4-Acetoxy Tamoxifen is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes convert (E)-4-Acetoxy Tamoxifen into active metabolites, which can exert both anti-estrogenic and estrogen-like effects. The compound also interacts with glucuronidation enzymes, such as UGT2B7, which facilitate its excretion. These metabolic pathways influence the overall pharmacokinetics and pharmacodynamics of (E)-4-Acetoxy Tamoxifen, affecting its efficacy and safety profile .
Eigenschaften
IUPAC Name |
[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPMDROJNZRQJ-BYYHNAKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



